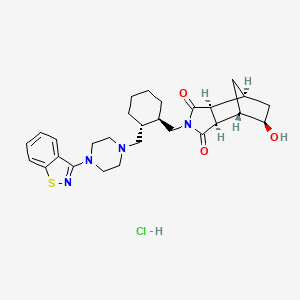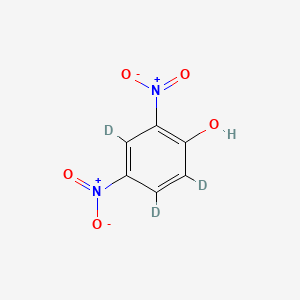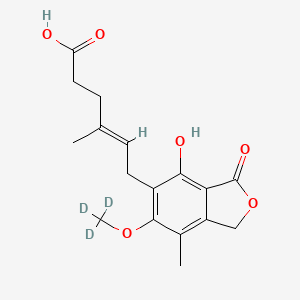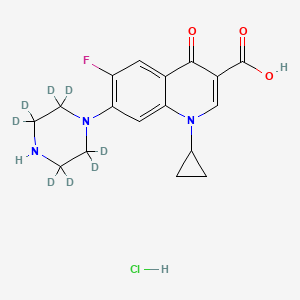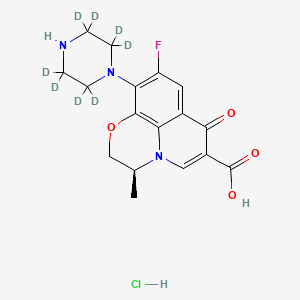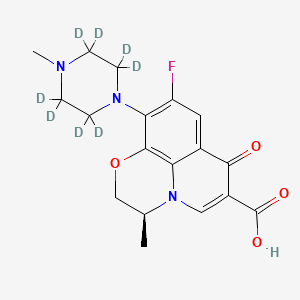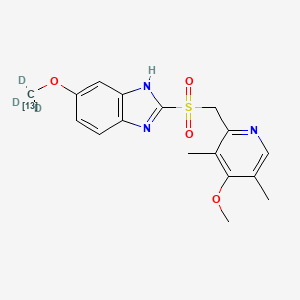
S-(+)-O-Desmethyl-Venlafaxine d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Venlafaxine involves several steps, including the reaction of a substituted phenol with a halogenated alkane, followed by amination .Molecular Structure Analysis
Venlafaxine is a bicyclic compound and consists of a cyclohexanol ring and a phenyl ring, connected by an ethylene bridge .Chemical Reactions Analysis
Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily by CYP2D6, to its active metabolite, O-desmethylvenlafaxine .Physical And Chemical Properties Analysis
Venlafaxine is a white to off-white crystalline solid. It is soluble in water and has a pKa of 9.2 .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Influence on CYP2D6 Genotype : S-(+)-O-Desmethyl-Venlafaxine (ODV) plays a key role in the metabolism of venlafaxine, an antidepressant. The enantiomers of venlafaxine and its metabolites, including ODV, show variation in concentration based on CYP2D6 genotype, which influences the drug's metabolism and efficacy (Kingbäck et al., 2012).
- CYP2D6 Polymorphism Effect : The polymorphic nature of CYP2D6 affects the pharmacokinetics of venlafaxine and consequently ODV. This relationship impacts the clinical effect of venlafaxine as an antidepressant (Shams et al., 2006).
- Dosage Appropriacy and Pharmacokinetic Modeling : Physiologically based pharmacokinetic models incorporating ODV concentrations help evaluate the appropriate dosing of venlafaxine, especially considering genetic polymorphisms like CYP2D6 (Cho, 2020).
Drug Monitoring and Clinical Research
- Population Pharmacokinetic Modeling : Studies have developed models to understand the pharmacokinetics of venlafaxine and ODV, especially in relation to patient health status and concomitant medication (Wang et al., 2022).
- Serum Level Monitoring : Monitoring the serum levels of venlafaxine and ODV can help in understanding the metabolic turnover and pharmacokinetics in patients with depression (Veefkind et al., 2000).
- Saliva Analysis for Therapeutic Drug Monitoring : The quantitation of venlafaxine and ODV in human saliva using HPLC provides an accessible method for therapeutic drug monitoring (Dziurkowska & Wesołowski, 2013).
Pharmacodynamics and Clinical Effects
- Pharmacodynamic Profile : The enantiomers of venlafaxine, including ODV, have differing pharmacodynamic profiles, which are crucial for understanding the clinical effects of the drug (Klamerus et al., 1992).
- Pharmacogenomic Influence on Treatment : Genetic variations in SLC6A2, a gene associated with noradrenaline transport, can predict remission from major depression after venlafaxine (and by extension, ODV) treatment (Yeh et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1062609-99-7 |
|---|---|
Nom du produit |
S-(+)-O-Desmethyl-Venlafaxine d6 |
Formule moléculaire |
C16H19D6NO2 |
Poids moléculaire |
269.37 |
Pureté |
0.95 |
Numéros CAS associés |
142761-12-4 (unlabelled) |
Étiquette |
Venlafaxine Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



